Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-
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Overview
Description
Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring and a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]- can be achieved through several methods. One common approach involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]- undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromophthalimide for oxidation and sodium borohydride for reduction . The reaction conditions vary depending on the desired product and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid
- 4-oxo-4-(propylamino)butanoic acid
- 4-oxo-4-[(2-sulfoethyl)amino]butanoic acid
Uniqueness
Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]- stands out due to its unique combination of a thiazole ring and a benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
142611-30-1 |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
4-oxo-4-[[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]amino]butanoic acid |
InChI |
InChI=1S/C14H12N4O3S/c19-12(3-4-13(20)21)16-8-1-2-9-10(5-8)18-14(17-9)11-6-22-7-15-11/h1-2,5-7H,3-4H2,(H,16,19)(H,17,18)(H,20,21) |
InChI Key |
RBSMLGUDBDMXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCC(=O)O)NC(=N2)C3=CSC=N3 |
Origin of Product |
United States |
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